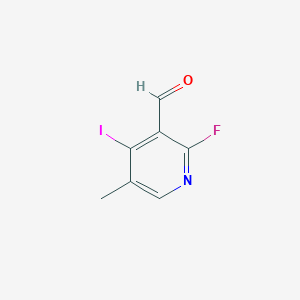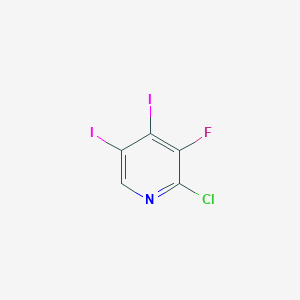
N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide
Vue d'ensemble
Description
N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide is an organic compound with the molecular formula C17H19FN2O It is characterized by the presence of a fluorinated pyridine ring and a pivalamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
- Step 1: Preparation of the Aryl Halide:
- The starting material, 3-fluoro-4-methylpyridine, is halogenated to form the corresponding aryl halide.
- Reaction conditions: Halogenation is typically carried out using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
- Step 2: Suzuki-Miyaura Coupling:
- The aryl halide is then coupled with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
- Reaction conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol at elevated temperatures (80-100°C).
- Step 3: Formation of Pivalamide:
- The resulting intermediate is then reacted with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form this compound.
- Reaction conditions: This step is usually performed at room temperature in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:
- Substitution Reactions:
- The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
- Common reagents: Nucleophiles such as amines, thiols, and alkoxides.
- Oxidation Reactions:
- The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction Reactions:
- Reduction can be used to modify the pyridine ring or the pivalamide group.
- Common reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.
Applications De Recherche Scientifique
N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
- Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and pivalamide group contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide
Uniqueness: this compound is unique due to its specific combination of a fluorinated pyridine ring and a pivalamide group. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-[2-(3-fluoro-4-methylpyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-9-10-19-15(14(11)18)12-7-5-6-8-13(12)20-16(21)17(2,3)4/h5-10H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIUTRHDVBRQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C2=CC=CC=C2NC(=O)C(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


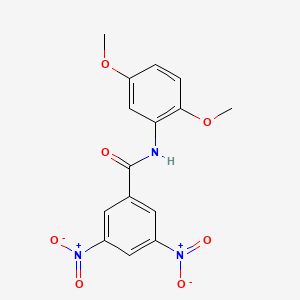
![2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B3242633.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B3242638.png)
![2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid](/img/structure/B3242640.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3242647.png)
![5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione](/img/structure/B3242654.png)
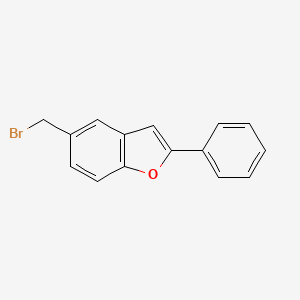
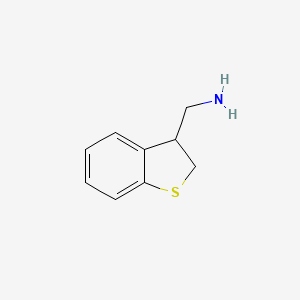
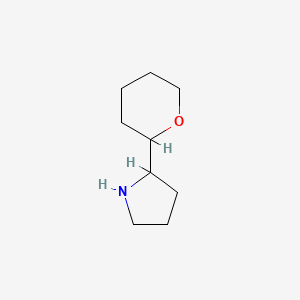
![[(2-Bromoethoxy)methyl]cyclopentane](/img/structure/B3242680.png)
![[(3-Nitrophenyl)methyl]triphenylphosphanium bromide](/img/structure/B3242684.png)
